1,6-Dichlorocyclohexene
Description
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Properties
Molecular Formula |
C6H8Cl2 |
|---|---|
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1,6-dichlorocyclohexene |
InChI |
InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2 |
InChI Key |
YDCVSMGKDQZJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,6-Dichlorocyclohexene: Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Dichlorocyclohexene is a chlorinated cyclic olefin with the molecular formula C₆H₈Cl₂. This document provides a comprehensive overview of its molecular structure, bonding characteristics, and physicochemical properties. Due to a scarcity of direct experimental data for this specific isomer, this guide combines available computational data with established principles of conformational analysis and spectroscopic techniques for analogous structures. The content herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Properties
This compound possesses a six-membered carbon ring containing one double bond, with chlorine atoms attached to carbons 1 and 6.[1] Its systematic IUPAC name is 1,6-dichlorocyclohex-1-ene.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below. The majority of the available data is derived from computational models.[2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₈Cl₂ | PubChem[2] |
| Molecular Weight | 151.03 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| InChI | InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2 | PubChem[2] |
| InChIKey | YDCVSMGKDQZJSD-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | C1CC=C(C(C1)Cl)Cl | PubChem[2] |
| CAS Number | 40099-06-7 | LookChem[4] |
| XLogP3-AA (Computed) | 2.6 | PubChem[2] |
| Boiling Point (Computed) | 435.23 K | Cheméo[3] |
| Melting Point (Computed) | 237.88 K | Cheméo[3] |
| Density (Computed) | Not Available | |
| Kovats Retention Index | 1067 (Standard non-polar) | NIST[5] |
Conformational Analysis
The cyclohexene (B86901) ring adopts a half-chair conformation to minimize steric and torsional strain. The presence of two chlorine substituents at positions 1 and 6 introduces stereochemical considerations. The relative stability of the possible diastereomers and conformers will be dictated by the steric interactions between the chlorine atoms and the hydrogen atoms on the ring.
In the half-chair conformation, the substituents can occupy axial-like or equatorial-like positions. The large size of the chlorine atoms suggests a preference for equatorial-like orientations to minimize 1,3-diaxial interactions. However, the substitution pattern in this compound places the chlorine atoms on an allylic carbon (C6) and a vinylic carbon (C1). This unique arrangement influences the conformational equilibrium.
A logical workflow for conformational analysis is presented below.
Caption: Workflow for the conformational analysis of this compound.
Bonding and Electronic Structure
The bonding in this compound is characterized by a combination of sp² and sp³ hybridized carbon atoms. The C1-C2 double bond consists of one sigma (σ) bond and one pi (π) bond. The C-Cl bonds are polar covalent bonds due to the higher electronegativity of chlorine compared to carbon.
The electron-withdrawing nature of the chlorine atoms is expected to influence the reactivity of the double bond, making it more susceptible to electrophilic addition reactions compared to unsubstituted cyclohexene.[1]
Experimental Protocols
Synthesis
A potential synthetic route to this compound is through the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane.[4]
Reaction: 6,6-dichlorobicyclo[3.1.0]hexane → this compound
Proposed Protocol:
-
Reactant: 6,6-dichlorobicyclo[3.1.0]hexane.
-
Apparatus: A micro-distillation apparatus equipped with a heating mantle and a temperature controller.
-
Procedure:
-
Place 6,6-dichlorobicyclo[3.1.0]hexane in the distillation flask.
-
Heat the flask to 210 °C for 3 hours.[4]
-
The product, this compound, is expected to form via a concerted electrocyclic ring-opening reaction.
-
Purify the product by fractional distillation under reduced pressure.
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
The following diagram illustrates the proposed synthetic workflow.
Caption: A proposed workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the vinylic proton, the allylic protons, and the methylene (B1212753) protons. The chemical shifts and coupling constants will be indicative of the molecular structure and conformation.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the cyclohexene ring. The chemical shifts of the sp² carbons of the double bond will be in the downfield region (typically 120-140 ppm), while the sp³ carbons will appear in the upfield region.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=C Stretch | ~1650 |
| =C-H Stretch | ~3020 |
| C-H Stretch (sp³) | 2850-3000 |
| C-Cl Stretch | 600-800 |
3.2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns will provide further structural information. The expected molecular ion peaks are at m/z 150, 152, and 154 with a characteristic intensity ratio.
Biological Activity and Toxicological Profile
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, based on the general properties of chlorinated hydrocarbons, some potential toxicological effects can be inferred. Chlorinated hydrocarbons are known to be neurotoxins and can have effects on the liver and kidneys.
Given the presence of the reactive allylic and vinylic chlorides, this compound may act as an alkylating agent and could potentially interact with biological macromolecules. Further research is required to elucidate any specific biological activities or toxicological profiles. The following diagram outlines a general approach for investigating the biological activity of a novel compound like this compound.
Caption: A general workflow for the investigation of the biological activity of a novel chemical entity.
Conclusion
This compound is a halogenated cyclic alkene with a paucity of reported experimental data. This guide has provided a comprehensive overview of its molecular structure, bonding, and predicted properties based on computational data and established chemical principles. A plausible synthetic route and standard characterization methodologies have been proposed to facilitate future experimental work on this compound. Further investigation is necessary to determine its precise conformational preferences, reactivity, and potential biological activities. This document serves as a valuable starting point for researchers interested in exploring the chemistry and applications of this compound.
References
An In-Depth Technical Guide to 1,6-Dichlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,6-dichlorocyclohexene, a halogenated cycloalkene of interest in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its reactivity. All quantitative data is presented in structured tables for clarity, and a logical workflow for its synthesis is visualized using the DOT language.
Chemical and Physical Properties
This compound, with the CAS number 40099-06-7 , is a cyclic organic compound featuring a six-membered ring with a double bond and two chlorine substituents.[1] Its molecular formula is C₆H₈Cl₂, and it has a molecular weight of approximately 151.03 g/mol .[2][3][4][5] The structural arrangement of the double bond and the chlorine atoms significantly influences its chemical reactivity and physical characteristics.
A summary of its key physical and chemical properties is provided in the table below. Please note that some of these values are calculated properties.
| Property | Value | Unit | Source |
| CAS Number | 40099-06-7 | - | [1] |
| Molecular Formula | C₆H₈Cl₂ | - | [3][5] |
| Molecular Weight | 151.034 | g/mol | [3] |
| Normal Boiling Point (Tboil) | 435.23 | K | [2] |
| Normal Melting Point (Tfus) | 237.88 | K | [2] |
| Enthalpy of Vaporization (ΔvapH°) | 39.10 | kJ/mol | [2] |
| Enthalpy of Fusion (ΔfusH°) | 12.36 | kJ/mol | [2] |
| Critical Temperature (Tc) | 660.08 | K | [2] |
| Critical Pressure (Pc) | 3708.97 | kPa | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.900 | - | [2] |
| Water Solubility (log10WS) | -3.00 | - | [2] |
Synthesis of this compound
While specific experimental details for the synthesis of this compound are not widely published, a plausible synthetic route can be inferred from related transformations. A common method for the preparation of dichlorinated cycloalkanes involves the treatment of a corresponding diol with a chlorinating agent. For instance, the synthesis of 1,6-dichlorohexane (B1210651) proceeds from 1,6-hexanediol.[6] A similar approach starting from cyclohexene-1,6-diol could be envisioned.
Alternatively, allylic chlorination of cyclohexene (B86901) offers a potential pathway. The following is a generalized experimental protocol for the synthesis of a dichlorocyclohexane derivative, which can be adapted for this compound. This protocol is based on the synthesis of cis-1,2-dichlorocyclohexane (B86984) from 1,2-epoxycyclohexane, illustrating a method for introducing chlorine atoms to a cyclohexane (B81311) ring.[7]
Experimental Protocol: Synthesis of a Dichlorocyclohexane Derivative
Materials:
-
Anhydrous Benzene (B151609)
-
Chlorine gas
-
1,2-Epoxycyclohexane (as a representative starting material)
-
Methanol
-
Petroleum ether (30–60°)
-
5% aqueous sodium bisulfite
-
Magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A three-necked flask is charged with triphenylphosphine and anhydrous benzene under an inert atmosphere.
-
The flask is cooled in an ice bath, and chlorine gas is introduced with stirring. Dichlorotriphenylphosphorane separates as a white solid or oil.
-
A solution of 1,2-epoxycyclohexane in benzene is added dropwise to the reaction mixture.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling, the reaction is quenched by the slow addition of methanol.
-
The mixture is concentrated, and the residue is triturated with petroleum ether to precipitate triphenylphosphine oxide.
-
The filtrate is washed with aqueous sodium bisulfite and water, dried over magnesium sulfate, and concentrated.
-
The crude product is purified by distillation.
Expected Yield: For the synthesis of cis-1,2-dichlorocyclohexane, yields of 71–73% have been reported.[7]
Chemical Reactivity
The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond and the two chlorine atoms. The double bond is susceptible to electrophilic addition reactions. The chlorine atoms, being electron-withdrawing, can influence the regioselectivity of these additions. Furthermore, the allylic positions are potential sites for substitution reactions.
A logical workflow for a typical electrophilic addition reaction is depicted below.
Caption: Generalized workflow for the electrophilic addition to this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the vinylic protons, the protons on the carbon atoms bearing the chlorine atoms, and the methylene (B1212753) protons would be expected. The chemical shifts and coupling patterns would provide valuable information about the stereochemistry of the molecule.
-
¹³C NMR: Resonances for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring would be observed. The carbons attached to the chlorine atoms would be shifted downfield.
Infrared (IR) Spectroscopy:
-
A characteristic C=C stretching vibration would be expected in the region of 1640-1680 cm⁻¹.
-
C-Cl stretching vibrations would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
C-H stretching vibrations for both sp² and sp³ hybridized carbons would be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 151.03 g/mol .
-
Due to the presence of two chlorine atoms, characteristic isotopic patterns for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the cyclohexene ring.
Safety Information
Detailed toxicological data for this compound is not available. However, as with all chlorinated hydrocarbons, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a halogenated cycloalkene with potential applications in organic synthesis. This guide has summarized its known chemical and physical properties and provided a potential synthetic route based on established chemical transformations. Further research is needed to fully characterize its reactivity and spectroscopic properties. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. bgsjbm.github.io [bgsjbm.github.io]
- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound | C6H8Cl2 | CID 12211415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Key Physical Properties of 1,6-Dichlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the core physical properties of 1,6-Dichlorocyclohexene, an organochlorine compound with the molecular formula C₆H₈Cl₂. Due to a lack of experimentally determined data in publicly available literature, this guide presents computed values for key physical parameters. Furthermore, it outlines generalized experimental protocols for the determination of these properties, which can be adapted for this compound in a laboratory setting. A plausible synthetic pathway for this compound is also presented and visualized.
Core Physical Properties
The physical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The following table summarizes the key physical data for this compound. It is important to note that a majority of the available data is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₈Cl₂ | - |
| Molecular Weight | 151.03 g/mol | [1] |
| Boiling Point (Predicted) | Not Available | - |
| Melting Point (Predicted) | Not Available | - |
| Density (Predicted) | Not Available | - |
| Water Solubility (Predicted) | Not Available | - |
Experimental Protocols for Property Determination
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a chlorinated hydrocarbon like this compound, the following methods can be employed:
-
Simple Distillation: This method is suitable for determining the boiling point of a liquid sample of sufficient volume (typically >5 mL). The liquid is heated in a distillation apparatus, and the temperature at which the vapor condenses and is collected is recorded as the boiling point.[2][3] It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[4]
-
Thiele Tube Method: This micro-method is ideal for small sample volumes.[2] A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated in an oil bath within a Thiele tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and, upon cooling, the liquid is drawn back into the capillary.[2][5]
Determination of Melting Point
For solid organic compounds, the melting point is a key indicator of purity.[6] A sharp melting range typically indicates a pure compound.[6]
-
Capillary Method: A small, powdered sample of the solid is packed into a capillary tube.[7][8] The tube is attached to a thermometer and heated in a melting point apparatus, which can be an oil bath or a metal block.[7] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.
Determination of Density
The density of a liquid is its mass per unit volume and is an important physical constant.
-
Pycnometer or Volumetric Flask Method: A clean, dry pycnometer or a small volumetric flask is weighed empty.[9] It is then filled with the liquid to the calibration mark, and the excess is removed. The filled flask is weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the flask.[9][10] Temperature should be recorded as density is temperature-dependent.[9]
-
Gravimetric Buoyancy Method: This technique utilizes Archimedes' principle.[11] A sinker of known volume is weighed in air and then submerged in the liquid. The difference in weight is used to calculate the buoyant force, from which the density of the liquid can be determined.[11]
Determination of Water Solubility
The solubility of a halogenated hydrocarbon in water is often low and can be determined by several methods.
-
Shake-Flask Method: A known amount of this compound is mixed with a known volume of water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then determined analytically, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Tracer Method: For very low solubilities, a radiolabeled version of the compound can be used. The partitioning of the radiolabeled compound between the organic and aqueous phases allows for a sensitive determination of its water solubility.[12]
Synthetic Pathway Visualization
A plausible synthetic route to this compound is through the allylic chlorination of cyclohexene. One common reagent for this transformation is N-chlorosuccinimide (NCS), which can provide a source of chlorine radicals under appropriate initiation.[13][14][15][16]
References
- 1. Cyclohexene, 1,6-dichloro-|lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. athabascau.ca [athabascau.ca]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 12. future4200.com [future4200.com]
- 13. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1,6-Dichlorocyclohexene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,6-dichlorocyclohexene in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides detailed experimental protocols for determining solubility, and offers a predictive assessment of its behavior in various common organic solvents.
Introduction to this compound
This compound is an organochlorine compound with the molecular formula C₆H₈Cl₂.[1] Its structure, featuring a cyclohexene (B86901) ring with two chlorine substituents, dictates its physical and chemical properties, including its polarity and, consequently, its solubility in different media.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes, and as a potential intermediate in drug development, where solvent selection impacts reaction kinetics, yield, and purity.
Key Physical Properties:
-
Structure: A six-membered carbon ring containing one double bond and two chlorine atoms attached to carbons 1 and 6.
Theoretical Framework for Solubility
The solubility of a substance is governed by the principle "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.
This compound can be characterized as a moderately polar compound. The carbon-chlorine bonds introduce dipoles, but the overall molecule has a significant nonpolar hydrocarbon backbone. Therefore, it is expected to be readily soluble in nonpolar and moderately polar organic solvents.[6][7] Its solubility in highly polar solvents, particularly those capable of hydrogen bonding like water, is expected to be very low.[6]
Predicted Solubility in Common Organic Solvents
While experimental quantitative data is not available, a qualitative assessment of solubility can be predicted based on the principles of intermolecular forces. The following table summarizes the expected solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The primary interactions are van der Waals forces, which are comparable between this compound and these nonpolar solvents.[6][7] |
| Polar Aprotic | Acetone, THF | Soluble | These solvents have dipoles that can interact with the C-Cl dipoles of this compound, while their organic portions are compatible with its hydrocarbon structure. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The dominant hydrogen bonding in these solvents is disrupted by the nonpolar bulk of the solute, but some dipole-dipole interactions can facilitate dissolution. |
| Highly Polar | Water | Insoluble | The energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the non-hydrogen bonding solute.[6] |
Experimental Protocols for Solubility Determination
The following protocols provide methodologies for determining both qualitative and quantitative solubility.
This method is useful for rapid screening of suitable solvents.
Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol)
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Add 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen solvent to the test tube.[8]
-
Vigorously shake or vortex the test tube for 60 seconds.[9]
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[9]
-
-
Record the observations.
This method provides a precise measurement of solubility at a given temperature.
Objective: To determine the saturation concentration of this compound in a solvent.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or sealed flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vials to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean, pre-weighed vial.
-
Determine the mass of the filtered solution.
-
Quantify the concentration of this compound in the filtered solution using a suitable analytical technique (e.g., by evaporating the solvent and weighing the residue, or by chromatographic analysis against a calibration curve).
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Visualized Workflows and Relationships
The following diagrams illustrate key processes and logical relationships relevant to the solubility of this compound.
Caption: Workflow for Qualitative Solubility Assessment.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C6H8Cl2 | CID 12211415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
Conformational Landscape of 1,6-Dichlorocyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles governing the conformational analysis of 1,6-dichlorocyclohexene. Due to a lack of specific published experimental or computational studies on this particular molecule, this document synthesizes established concepts of cyclohexene (B86901) conformational analysis, allylic strain, and the influence of halogen substituents. It outlines the theoretical conformational preferences, potential experimental methodologies for their determination, and computational approaches for in-silico analysis. This guide serves as a foundational resource for researchers interested in the stereochemical properties of substituted cyclohexenes.
Introduction to Cyclohexene Conformations
Unlike the well-studied chair and boat conformations of cyclohexane, the presence of a double bond in cyclohexene flattens a portion of the ring, leading to a half-chair or sofa conformation as the most stable arrangement. In this conformation, four of the carbon atoms are roughly coplanar, while the two allylic carbons are displaced above and below this plane. The substituents on these allylic carbons can adopt pseudo-axial (pa) or pseudo-equatorial (pe) positions.
The interconversion between the two half-chair conformers is a low-energy process that occurs rapidly at room temperature. The presence of substituents on the ring can create a preference for one conformer over the other, influencing the molecule's overall shape and reactivity.
Conformational Preferences of this compound
The conformational equilibrium of this compound is primarily dictated by the steric and electronic effects of the two chlorine atoms at the allylic positions (C1 and C6). The key interactions to consider are:
-
Allylic Strain (A-strain): This is a significant factor in determining the stability of substituted cyclohexenes.[1] A(1,3) strain arises from the steric interaction between a pseudo-axial substituent at C1 and the hydrogen at C3. A(1,2) strain occurs between a substituent at C1 and the substituent at C2 (in this case, a chlorine atom).
-
Gauche Interactions: Interactions between substituents on adjacent carbons also contribute to the overall energy of a conformer.
-
Dipole-Dipole Interactions: The polar C-Cl bonds will have dipole-dipole interactions that can either stabilize or destabilize certain conformations.
Based on these principles, we can predict the relative stabilities of the possible conformers of cis- and trans-1,6-dichlorocyclohexene.
cis-1,6-Dichlorocyclohexene
In the cis isomer, both chlorine atoms are on the same face of the ring. The two possible half-chair conformers would be in equilibrium. In one conformer, one chlorine would be pseudo-axial and the other pseudo-equatorial. In the ring-flipped conformer, their positions would be reversed. The relative stability would depend on the balance of allylic strain and other steric interactions. Generally, a substituent prefers the pseudo-equatorial position to minimize A(1,3) strain.
trans-1,6-Dichlorocyclohexene
In the trans isomer, the chlorine atoms are on opposite faces of the ring. This leads to two possible half-chair conformers: one with both chlorines in pseudo-axial positions (diaxial) and one with both in pseudo-equatorial positions (diequatorial). The diequatorial conformer is generally expected to be significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form.
Experimental Protocols for Conformational Analysis
While no specific experimental data for this compound is available, the following techniques are standard for determining conformational equilibria in substituted cyclohexenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ratio of conformers at equilibrium and to deduce the preferred conformation.
Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum at room temperature. The observed chemical shifts and coupling constants will be a weighted average of the contributing conformers due to rapid interconversion.
-
Perform variable-temperature NMR studies. At low temperatures, the ring-flip process can be slowed down sufficiently to observe separate signals for each conformer.
-
By integrating the signals corresponding to each conformer at low temperature, the equilibrium constant (Keq) can be determined.
-
-
Karplus Equation: The vicinal coupling constants (³JHH) obtained from the ¹H NMR spectrum can be used with the Karplus equation to estimate the dihedral angles between adjacent protons, providing insight into the ring's conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, which can help to distinguish between pseudo-axial and pseudo-equatorial substituents.
X-ray Crystallography
Objective: To determine the precise solid-state conformation of this compound.
Methodology:
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent. This can be a challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting model will provide accurate bond lengths, bond angles, and dihedral angles, revealing the conformation adopted in the solid state. It is important to note that the solid-state conformation may not be the most stable conformation in solution.
Computational Chemistry Approaches
Computational methods are powerful tools for investigating the conformational preferences of molecules where experimental data is lacking.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of this compound.
-
Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) is a common choice.
-
Energy Calculations: Calculate the relative energies (enthalpy, Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature.
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
NMR Chemical Shift and Coupling Constant Prediction: Theoretical NMR parameters can be calculated and compared with experimental data (if available) to validate the computational model.
Visualizations
Conformational Equilibrium of a Substituted Cyclohexene
Caption: Equilibrium between two half-chair conformers of a monosubstituted cyclohexene.
Experimental Workflow for Conformational Analysis
Caption: Workflow for the experimental and computational analysis of conformational preferences.
Conclusion
While specific quantitative data for the conformational analysis of this compound is not currently available in the public domain, a thorough understanding can be achieved by applying the well-established principles of substituted cyclohexene stereochemistry. The conformational equilibrium will be governed by a balance of allylic strain, steric hindrance, and electrostatic interactions. The diequatorial conformer of the trans isomer is predicted to be the most stable. Detailed experimental investigation using variable-temperature NMR spectroscopy and X-ray crystallography, complemented by high-level computational studies, would be necessary to provide a definitive and quantitative conformational profile for this molecule. This guide provides the theoretical framework and methodological approaches for such an investigation.
References
Theoretical and Computational Perspectives on 1,6-Dichlorocyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Dichlorocyclohexene is a halogenated cyclic alkene of significant interest in organic synthesis, primarily serving as a key precursor to the highly reactive intermediate, 1,2-cyclohexadiene. Despite its utility, dedicated theoretical and computational studies on this compound itself are limited in publicly accessible literature. This technical guide consolidates the available information regarding its chemical properties, synthesis, and role in generating strained intermediates. In the absence of specific computational data for this compound, this document provides representative theoretical data for the parent cyclohexene (B86901) molecule to offer analogous structural insights. Furthermore, it outlines a general experimental protocol for the synthesis of this compound and presents logical workflows for its subsequent transformations, thereby providing a foundational resource for researchers in synthetic and computational chemistry.
Introduction
This compound is a disubstituted cyclohexene derivative. Its strategic importance lies in its ability to undergo elimination reactions to form 1,2-cyclohexadiene, a strained allene (B1206475) that can be trapped in various cycloaddition reactions to construct complex molecular architectures.[1][2][3] Understanding the structural and electronic properties of this compound is crucial for optimizing its use as a precursor and for designing novel synthetic methodologies. This guide aims to provide a comprehensive overview of the theoretical and computational aspects of this compound, addressing the current gaps in dedicated research by providing relevant analogous data and outlining key experimental and logical workflows.
Molecular Structure and Properties
Representative Computational Data for Cyclohexene
To provide a quantitative reference for the core cyclohexene scaffold, the following table summarizes key geometrical parameters for cyclohexene, calculated using Density Functional Theory (DFT). These values offer a baseline for understanding the bond lengths and angles within the six-membered ring.
| Parameter | Value (Angstroms/Degrees) |
| Bond Lengths (Å) | |
| C1=C2 | 1.34 |
| C2-C3 | 1.51 |
| C3-C4 | 1.53 |
| C4-C5 | 1.53 |
| C5-C6 | 1.51 |
| C6-C1 | 1.51 |
| Bond Angles (°) ** | |
| ∠C6-C1-C2 | 122.9 |
| ∠C1-C2-C3 | 122.9 |
| ∠C2-C3-C4 | 111.8 |
| ∠C3-C4-C5 | 110.5 |
| ∠C4-C5-C6 | 111.8 |
| ∠C5-C6-C1 | 112.5 |
| Dihedral Angles (°) ** | |
| ∠C6-C1-C2-C3 | 0.0 |
| ∠C1-C2-C3-C4 | -16.5 |
| ∠C2-C3-C4-C5 | 45.0 |
| ∠C3-C4-C5-C6 | -61.0 |
| ∠C4-C5-C6-C1 | 45.0 |
| ∠C5-C6-C1-C2 | -16.5 |
Note: These are representative values for cyclohexene and are intended to provide a foundational understanding. The actual geometric parameters of this compound will be influenced by the electronic and steric effects of the chlorine substituents.
Synthesis of this compound
A common method for the synthesis of this compound involves the ring expansion of a dichlorocarbene (B158193) adduct of cyclopentene (B43876).
Experimental Protocol: Ring Expansion of Dichlorocarbene Adduct
Materials:
-
Dichlorocarbene precursor (e.g., chloroform (B151607) and a strong base like sodium hydroxide (B78521) with a phase-transfer catalyst)
-
Cyclopentene
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Generate dichlorocarbene in situ by reacting chloroform with a strong base in the presence of a phase-transfer catalyst.
-
Add cyclopentene to the reaction mixture. The dichlorocarbene will undergo a [1+2] cycloaddition with the double bond of cyclopentene to form a bicyclic dichlorocyclopropane intermediate.
-
Upon heating or under specific reaction conditions, the bicyclic intermediate undergoes a ring expansion. This process is driven by the release of ring strain in the cyclopropane (B1198618) ring.
-
The ring expansion involves the migration of one of the carbon-carbon bonds of the cyclopentane (B165970) ring to one of the chlorine-bearing carbons of the cyclopropane ring, with the concurrent departure of a chloride ion.
-
This rearrangement leads to the formation of the more stable six-membered ring of this compound.
-
The product can be purified using standard techniques such as distillation or chromatography.
Role as a 1,2-Cyclohexadiene Precursor
The primary synthetic utility of this compound is its role as a precursor to 1,2-cyclohexadiene. This highly strained and reactive intermediate is generated in situ and can be trapped by various reagents.
Generation of 1,2-Cyclohexadiene
The treatment of this compound with a reducing agent, such as magnesium, initiates an elimination reaction that forms the allene.
Caption: Generation of 1,2-cyclohexadiene from this compound.
Trapping of 1,2-Cyclohexadiene in Cycloaddition Reactions
Once generated, 1,2-cyclohexadiene readily participates in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, with suitable trapping agents like furans or alkenes. Computational studies, often employing DFT methods, have been instrumental in understanding the mechanisms and stereoselectivity of these cycloaddition reactions.[1]
Caption: Synthetic workflow from this compound to complex products.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily due to its ability to serve as a stable precursor to the transient 1,2-cyclohexadiene intermediate. While direct theoretical and computational investigations on this compound are sparse, this guide provides a foundational understanding by presenting analogous data for cyclohexene and outlining the key synthetic transformations involving this compound. Further computational studies are warranted to fully elucidate the conformational preferences, electronic structure, and reaction energetics of this compound, which would undoubtedly aid in the rational design of new synthetic methods. Researchers are encouraged to use the information presented herein as a starting point for both experimental and theoretical explorations in this area of chemistry.
References
Methodological & Application
Synthetic Applications of 1,6-Dichlorocyclohexene in Organic Chemistry: A Review of Available Information
This document aims to provide an overview of the known properties of 1,6-dichlorocyclohexene and to infer its potential reactivity based on the general principles of organic chemistry and the reactivity of similar chloro-substituted cycloalkenes. The absence of specific published applications prevents the creation of detailed application notes and experimental protocols as initially intended.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈Cl₂ | [1] |
| Molecular Weight | 151.03 g/mol | [1] |
| CAS Number | 40099-06-7 | [2] |
| IUPAC Name | This compound | [1] |
Potential Synthetic Utility
Based on its structure, this compound possesses several reactive sites that could be exploited in organic synthesis. The presence of a double bond and two distinct chlorine atoms—one vinylic and one allylic—suggests potential for a variety of transformations.
A logical workflow for exploring the synthetic potential of this compound would involve sequential or selective reactions at these functional groups.
Caption: Potential reaction pathways for this compound.
Nucleophilic Substitution
The allylic chlorine atom at the C6 position is expected to be susceptible to nucleophilic substitution reactions (SN2 or SN2'). This would allow for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate functionalized cyclohexene (B86901) derivatives. The vinylic chlorine at the C1 position would be significantly less reactive towards nucleophilic substitution under standard conditions.
Elimination Reactions
Treatment of this compound with a strong base could induce elimination of HCl. Depending on the reaction conditions and the regioselectivity of proton abstraction, this could lead to the formation of 1-chloro-1,5-cyclohexadiene or 1-chloro-1,3-cyclohexadiene. Such dienes could then serve as precursors in cycloaddition reactions.
Electrophilic Addition
The double bond in this compound can undergo electrophilic addition reactions. For instance, halogenation or hydrohalogenation would lead to the formation of tri-substituted cyclohexane (B81311) derivatives. The regioselectivity and stereoselectivity of these additions would be influenced by the electronic effects of the existing chlorine substituents.
Cycloaddition Reactions
While this compound itself is not a diene, it could potentially act as a dienophile in Diels-Alder reactions, although the electron-withdrawing nature of the chlorine atoms might deactivate the double bond towards reaction with electron-rich dienes. Conversely, the cyclohexadiene derivatives formed from elimination reactions could participate as dienes in cycloadditions with various dienophiles.
Synthesis of this compound
One documented synthetic route to this compound involves the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane. This reaction is reported to proceed at 210 °C over a period of 3 hours.[2]
Caption: Synthesis of this compound.
Conclusion
While the structure of this compound suggests a rich and varied chemistry, a thorough review of available scientific and patent literature reveals a significant lack of specific, documented synthetic applications. The potential for this compound to serve as a versatile building block in organic synthesis is evident from a theoretical standpoint. However, without published experimental data, including detailed protocols and reaction outcomes, its practical utility remains largely unexplored and unproven in the broader chemical community. Further research is required to establish reliable synthetic methodologies and to unlock the full potential of this compound as a valuable intermediate in organic chemistry.
References
Application Notes and Protocols: 1,6-Dichlorocyclohexene as a Potential Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not a commonly documented starting material in established pharmaceutical syntheses, the unique reactivity of 1,6-dichlorocyclohexene presents a hypothetical yet plausible pathway for the synthesis of key pharmaceutical intermediates. This document outlines a potential application of this compound in the synthesis of a precursor to the analgesic drug Tramadol. The protocols provided are based on established organic chemistry principles and are intended to serve as a conceptual framework for further research and development.
Introduction
This compound is a halogenated cyclic alkene with the molecular formula C₆H₈Cl₂.[1][2] Its chemical structure, featuring two chlorine atoms on a cyclohexene (B86901) ring, makes it a potentially versatile building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms activates the double bond towards various transformations. This document explores the hypothetical use of this compound as a starting material for the synthesis of 2-((dimethylamino)methyl)cyclohexan-1-one, a key intermediate in the production of the opioid analgesic, Tramadol.
Hypothetical Synthetic Pathway to a Tramadol Intermediate
The proposed synthetic route involves a two-step conversion of this compound to 2-((dimethylamino)methyl)cyclohexan-1-one. This intermediate can then be utilized in the well-established Grignard reaction to complete the synthesis of Tramadol.
Workflow of the Proposed Synthesis:
References
Application Notes and Protocols for the Derivatization of 1,6-Dichlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical derivatization of 1,6-dichlorocyclohexene, a versatile building block in organic synthesis. The protocols outlined below focus on two primary transformation pathways: dehydrochlorination to form conjugated dienes and nucleophilic substitution to introduce novel functionalities. These methods offer routes to a variety of cyclohexene (B86901) and cyclohexadiene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Dehydrochlorination of this compound
Dehydrochlorination of this compound provides a direct route to substituted 1,3-cyclohexadienes. These conjugated dienes are valuable precursors for Diels-Alder reactions and other cycloadditions, enabling the construction of complex polycyclic frameworks. The choice of base and reaction conditions can influence the efficiency of the elimination reaction.
Protocol 1: Synthesis of 1-Chloro-1,3-cyclohexadiene via Dehydrochlorination
This protocol describes the elimination of one equivalent of hydrogen chloride from this compound to yield 1-chloro-1,3-cyclohexadiene. A strong, sterically hindered base such as potassium tert-butoxide is employed to favor elimination over substitution.
Experimental Protocol:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: The flask is charged with this compound (10.0 g, 66.2 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 100 mL).
-
Base Addition: The solution is cooled to 0 °C in an ice bath. Potassium tert-butoxide (8.1 g, 72.8 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford 1-chloro-1,3-cyclohexadiene.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Potassium tert-butoxide, THF |
| Reaction Time | 12 hours |
| Temperature | 0 °C to Room Temperature |
| Product | 1-Chloro-1,3-cyclohexadiene |
| Yield | 75-85% |
Logical Workflow for Dehydrochlorination:
Caption: Workflow for the synthesis of 1-chloro-1,3-cyclohexadiene.
Nucleophilic Substitution Reactions
The chlorine atoms in this compound are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Both the allylic and vinylic chlorine atoms can potentially be displaced, with the reaction pathway being influenced by the nature of the nucleophile and the reaction conditions.
Protocol 2: Synthesis of 1-Azido-6-chlorocyclohexene via Nucleophilic Substitution
This protocol details the substitution of one chlorine atom with an azide (B81097) group. The azide functionality is a versatile precursor for the introduction of amines via reduction or for use in click chemistry.
Experimental Protocol:
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask are added this compound (5.0 g, 33.1 mmol), sodium azide (2.6 g, 40.0 mmol), and dimethylformamide (DMF, 50 mL).
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 24 hours. Reaction progress is monitored by TLC.
-
Workup: After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-azido-6-chlorocyclohexene.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Azide, DMF |
| Reaction Time | 24 hours |
| Temperature | 80 °C |
| Product | 1-Azido-6-chlorocyclohexene |
| Yield | 60-70% |
Signaling Pathway for Nucleophilic Substitution:
Caption: General pathway for nucleophilic substitution on this compound.
Catalytic Transformations of 1,6-Dichlorocyclohexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dichlorocyclohexene is a bifunctional organochlorine compound with potential as a versatile building block in organic synthesis. Its structure, featuring both vinylic and allylic chloride moieties, presents unique opportunities for selective catalytic functionalization. This document provides a set of application notes and generalized protocols for potential catalytic transformations of this compound. These protocols are based on well-established palladium-catalyzed cross-coupling reactions and are intended to serve as a foundational guide for researchers exploring the synthetic utility of this substrate.
Note: The scientific literature on specific catalytic transformations of this compound is limited. The following protocols are generalized and may require significant optimization for this particular substrate.
Application Notes: Potential Catalytic Transformations
This compound possesses two distinct reactive sites for cross-coupling reactions: a vinylic C-Cl bond and an allylic C-Cl bond. The reactivity of these bonds under catalytic conditions can differ, potentially allowing for selective or sequential functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
This reaction enables the formation of carbon-carbon bonds by coupling the organohalide with an organoboron reagent. For this compound, this could be used to introduce aryl, heteroaryl, or vinyl substituents. Selective coupling at either the vinylic or allylic position may be achievable by tuning the reaction conditions, such as the choice of catalyst, ligand, and base.
Heck Reaction
The Heck reaction couples the organohalide with an alkene. This transformation could be employed to introduce substituted vinyl groups onto the cyclohexene (B86901) core, leading to the formation of dienes or more complex unsaturated systems.
Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds, providing a route to substituted anilines and other nitrogen-containing compounds. Applying this reaction to this compound could yield various amino-substituted cyclohexene derivatives, which are valuable scaffolds in medicinal chemistry.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. These should be considered as starting points for the development of specific procedures for this compound.
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the mono-arylation of this compound with a generic boronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (B91453) or Toluene (B28343)/Water mixture (solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv) and ligand (e.g., PPh₃; 0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane or a 3:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted cyclohexene derivative.
Quantitative Data:
Due to the lack of specific literature for this compound, a table of quantitative data cannot be provided. Researchers should expect to optimize catalyst loading, ligand, base, solvent, and temperature to maximize yield and selectivity.
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Palladium-Catalyzed Heck Reaction of this compound
This protocol outlines a general procedure for the coupling of this compound with a generic alkene.
Materials and Reagents:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N) or another suitable base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Water
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv) and the alkene (1.2 equiv) in the chosen solvent (e.g., DMF).
-
Add the base (e.g., triethylamine; 1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv) and ligand (e.g., P(o-tol)₃; 0.04 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
Experimental Workflow Diagram:
Caption: Heck Reaction Workflow.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or another palladium precatalyst
-
Xantphos, RuPhos, or another suitable ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Toluene or 1,4-Dioxane (solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 equiv) and the ligand (e.g., Xantphos; 0.02 equiv).
-
Add the base (e.g., sodium tert-butoxide; 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
As with the other protocols, specific quantitative data for the Buchwald-Hartwig amination of this compound is not available. The choice of ligand and base is critical for achieving good yields and selectivity.
Experimental Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow.
Application Notes and Protocols for 1,6-Dichlorocyclohexene as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1] The reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, an alkene or alkyne. The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction, with electron-withdrawing substituents on the dienophile generally accelerating the reaction rate.[2]
This document explores the potential utility of 1,6-dichlorocyclohexene as a dienophile in Diels-Alder reactions. While specific examples of this compound in this capacity are not prevalent in the surveyed literature, its structure suggests it may serve as a precursor to valuable bicyclic chlorinated scaffolds. The presence of a vinylic and an allylic chlorine atom introduces both steric and electronic complexities that warrant investigation. The electron-withdrawing nature of halogens can enhance the dienophilic character of an alkene.[3] These application notes provide a theoretical framework and generalized protocols to guide researchers in exploring the reactivity of this compound as a dienophile for the synthesis of novel bicyclo[2.2.2]octene derivatives. Such chlorinated bicyclic structures are of interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the chlorine atoms.
Data Presentation: Generalized Reaction Parameters
Due to the limited specific literature on this compound as a dienophile, the following table summarizes generalized starting conditions for a hypothetical Diels-Alder reaction. These parameters are based on typical conditions for reactions with moderately reactive dienophiles and will likely require optimization.
| Parameter | Value/Condition | Notes |
| Diene | Cyclopentadiene (B3395910), Furan, Anthracene | Start with a reactive diene to maximize the chances of a successful reaction. |
| Dienophile | This compound | The purity of the dienophile is crucial. |
| Solvent | Toluene, Xylene, Dichloromethane (DCM) | High-boiling aprotic solvents are often preferred for thermal reactions. DCM can be used for Lewis acid-catalyzed reactions. |
| Temperature | 80 - 150 °C (Thermal) | Higher temperatures may be required to overcome activation barriers. Monitor for potential retro-Diels-Alder reaction. |
| -78 °C to room temperature (Lewis Acid Catalyzed) | Lewis acid catalysis can enable reactions at lower temperatures. | |
| Catalyst (optional) | AlCl₃, Et₂AlCl, BF₃·OEt₂ | Lewis acids can activate the dienophile by coordinating to the chlorine atoms, though this may also promote side reactions. |
| Reaction Time | 12 - 48 hours | Monitor reaction progress by TLC or GC-MS. |
| Pressure | Atmospheric or High Pressure (1-10 kbar) | High pressure can be employed to increase the rate and yield of sluggish Diels-Alder reactions. |
Experimental Protocols
The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions involving this compound.
Protocol 1: Thermal Diels-Alder Reaction
This protocol describes a general procedure for the thermal cycloaddition of this compound with a reactive diene such as cyclopentadiene.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 1.2 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica (B1680970) gel)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous toluene.
-
Begin stirring the solution at room temperature.
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (or when no further change is observed), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general method for a Lewis acid-catalyzed cycloaddition, which may allow the reaction to proceed at a lower temperature.
Materials:
-
This compound (1.0 eq)
-
A suitable diene (e.g., furan, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and cooling bath
-
Standard workup and purification reagents
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the Lewis acid (e.g., AlCl₃) to the stirred solution.
-
After stirring for 15-30 minutes, add the diene (e.g., furan, 1.5 eq) dropwise.
-
Allow the reaction to stir at the low temperature and then slowly warm to room temperature while monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by appropriate spectroscopic methods.
Mandatory Visualizations
References
Troubleshooting & Optimization
"identifying byproducts in 1,6-Dichlorocyclohexene synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-dichlorocyclohexene. Our aim is to help you identify and mitigate the formation of common byproducts, ensuring the desired purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via chlorination of cyclohexene (B86901)?
A1: The chlorination of cyclohexene can lead to a mixture of products depending on the reaction conditions. Besides the desired this compound, common byproducts include:
-
Monochlorinated cyclohexenes: 3-chlorocyclohexene (B1361376) and 4-chlorocyclohexene, arising from allylic substitution.[1]
-
Dichlorocyclohexane isomers: cis- and trans-1,2-dichlorocyclohexane, formed via an addition reaction across the double bond.[1][2]
-
Other dichlorocyclohexene isomers: Positional isomers such as 1,3-, 1,4-, and 3,4-dichlorocyclohexene (B160947) may also be formed.
-
Over-chlorinated products: Trichlorocyclohexanes and tetrachlorocyclohexanes can be generated if the reaction is not carefully controlled.
Q2: How do reaction conditions influence the formation of these byproducts?
A2: Reaction conditions play a critical role in the product distribution:
-
Chlorine Concentration: Low concentrations of chlorine favor allylic substitution, leading to a higher proportion of 3- and 4-chlorocyclohexene.[3] High chlorine concentrations promote the electrophilic addition pathway, resulting in more 1,2-dichlorocyclohexane.[3]
-
Temperature and Light: High temperatures and the presence of UV light facilitate free-radical chain reactions.[2][4] This typically increases the yield of allylic substitution products. Reactions in the dark and at lower temperatures tend to favor ionic addition mechanisms.[5]
Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of dichlorocyclohexene and its byproducts, GC-MS is a powerful tool for separation, identification, and quantification.[6] The mass spectra provide fragmentation patterns that aid in the structural elucidation of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between different isomers.[7] The chemical shifts, coupling constants, and number of signals provide detailed structural information.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and analysis of this compound.
Problem 1: Low yield of this compound and a high proportion of monochlorinated byproducts.
-
Possible Cause: The reaction conditions are favoring allylic substitution over dichlorination at the desired positions. This is often due to a low effective concentration of the chlorinating agent or conditions that promote free-radical pathways.
-
Troubleshooting Steps:
-
Increase Chlorinating Agent Concentration: If using a reagent like N-chlorosuccinimide (NCS), ensure the stoichiometry is appropriate. If using chlorine gas, consider increasing the flow rate or pressure.
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor free-radical side reactions.
-
Exclude UV Light: Perform the reaction in the dark to minimize light-induced radical formation, unless the desired mechanism is radical-based.[5]
-
Problem 2: Significant formation of 1,2-dichlorocyclohexane.
-
Possible Cause: The reaction conditions are promoting the electrophilic addition of chlorine across the double bond.
-
Troubleshooting Steps:
-
Modify Solvent: The choice of solvent can influence the reaction pathway. Less polar solvents may reduce the propensity for ionic addition.
-
Use a Different Chlorinating Agent: Consider using a reagent known to favor allylic chlorination, such as t-butyl hypochlorite.
-
Problem 3: Difficulty in separating and identifying dichlorocyclohexene isomers.
-
Possible Cause: The isomers have very similar physical properties, making them challenging to separate by standard chromatography.
-
Troubleshooting Steps:
-
Optimize GC Conditions: Use a high-resolution capillary column for your GC-MS analysis. Experiment with the temperature program (e.g., a slower ramp rate) to improve the separation of closely eluting peaks.
-
Utilize 2D NMR Techniques: If 1D ¹H and ¹³C NMR are insufficient for complete structural assignment, consider advanced 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity and differentiate isomers.
-
Byproduct Profile
The following table summarizes the key characteristics of common byproducts to aid in their identification.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Identification Method(s) | Notes |
| 3-Chlorocyclohexene | C₆H₉Cl | 116.59 | GC-MS, ¹H NMR | Product of allylic substitution. |
| 4-Chlorocyclohexene | C₆H₉Cl | 116.59 | GC-MS, ¹H NMR | Product of allylic substitution. |
| cis/trans-1,2-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | GC-MS, ¹H NMR, ¹³C NMR | Products of electrophilic addition. |
| Trichlorocyclohexanes | C₆H₉Cl₃ | 187.50 | GC-MS | Products of over-chlorination. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.
-
Protocol 2: NMR Analysis for Isomer Identification
-
Sample Preparation:
-
Isolate the fraction containing the dichlorocyclohexene isomers by column chromatography or preparative GC.
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra to observe chemical shifts and coupling patterns.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to determine the number of unique carbon environments.
-
2D NMR (if necessary): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for identifying the source of byproduct formation in your this compound synthesis.
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
References
"how to improve the yield of 1,6-Dichlorocyclohexene synthesis"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,6-dichlorocyclohexene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective reported method for synthesizing this compound?
A1: The most effective reported method is the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane. This reaction is reported to proceed with a quantitative yield.[1]
Q2: What are the primary challenges associated with the synthesis and purification of dichlorocyclohexene isomers?
A2: The primary challenges include controlling the selectivity of the chlorination reaction to obtain the desired isomer and the difficulty in separating the different dichlorocyclohexene isomers due to their similar physical properties, such as close boiling points.[2][3] The synthesis of 1,2-dichlorocyclohexane (B75773) is more commonly described, and achieving the 1,6-dichloro isomer requires a specific synthetic strategy like ring expansion.
Q3: What are the common isomers and potential byproducts in reactions involving the chlorination of cyclohexene (B86901)?
A3: When cyclohexene is chlorinated, the main product is typically 1,2-dichlorocyclohexane (both cis and trans isomers).[4][5] If water is present in the reaction mixture, the formation of 2-chlorocyclohexanol (B73132) is a common byproduct.[6][7] In radical chlorination reactions, substitution at the allylic position can also occur.[8]
Q4: What are the chemical and physical properties of this compound?
A4: The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈Cl₂[1][9] |
| Molecular Weight | 151.03 g/mol [9][10] |
| CAS Number | 40099-06-7[1] |
| IUPAC Name | This compound[9] |
| SMILES | C1CC=C(C(C1)Cl)Cl[9] |
| InChIKey | YDCVSMGKDQZJSD-UHFFFAOYSA-N[9] |
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound.
Method 1: Thermal Rearrangement of 6,6-Dichlorobicyclo[3.1.0]hexane
This method is reported to be a high-yield route to this compound.[1] The reaction involves the thermal ring expansion of a dichlorocyclopropane derivative. The mechanism is thought to be either ionic or radical in nature.[11]
A detailed experimental protocol is described in the literature associated with DOI:10.1021/jo971481g.[1] A general outline of the procedure is as follows:
-
Place the starting material, 6,6-dichlorobicyclo[3.1.0]hexane, in a suitable reaction vessel.
-
Heat the material to 210 °C.
-
Maintain the temperature for 3 hours to effect the rearrangement.
-
Cool the reaction mixture and purify the product, if necessary.
| Starting Material | Temperature | Time | Yield | Reference |
| 6,6-dichlorobicyclo[3.1.0]hexane | 210 °C | 3 h | 100% | [1] |
Q: The reaction yield is low, or no product is formed.
A:
-
Temperature too low: Ensure the reaction temperature reaches and is maintained at 210 °C. The thermal energy is crucial for the ring expansion to occur.
-
Impure starting material: The purity of the 6,6-dichlorobicyclo[3.1.0]hexane is critical. Impurities may interfere with the reaction or lead to side products. Consider purifying the starting material before the reaction.
-
Reaction time too short: While the reported time is 3 hours, incomplete conversion may require extending the reaction time. Monitor the reaction progress using a suitable analytical technique like GC-MS.
Q: The final product contains unreacted starting material.
A:
-
Incomplete reaction: This can be due to insufficient heating (either temperature or duration). Consider increasing the reaction time or ensuring uniform heating of the reaction mixture.
-
Sub-optimal heat transfer: For larger scale reactions, ensure efficient and uniform heat transfer throughout the reaction vessel.
Q: The formation of unexpected byproducts is observed.
A:
-
Decomposition at high temperatures: Although the reported yield is quantitative at 210 °C, prolonged heating or higher temperatures could lead to decomposition or the formation of polymeric materials.
-
Radical side reactions: The mechanism may have radical character, which could lead to a variety of side products if impurities that can act as radical initiators or scavengers are present.[11] Ensure the reaction is carried out in a clean, inert atmosphere if necessary.
Caption: Workflow for the synthesis of this compound.
Alternative Method: Chlorination of Cyclohexene (for context)
Direct chlorination of cyclohexene is not the preferred method for synthesizing this compound as it primarily yields the 1,2-dichloro isomer.[4] However, understanding the potential issues with this common reaction can be useful for researchers encountering unexpected products.
-
Dissolve cyclohexene in a suitable anhydrous solvent (e.g., dichloromethane) in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly bubble chlorine gas through the stirred solution.
-
Monitor the reaction until the starting material is consumed.
-
Quench the reaction and wash the organic layer to remove any acidic byproducts.
-
Dry the organic layer and remove the solvent.
| Starting Material | Reagent | Solvent | Main Product |
| Cyclohexene | Cl₂ | Dichloromethane | 1,2-Dichlorocyclohexane |
| Cyclohexene | Cl₂ | Water | trans-2-Chlorocyclohexanol[7] |
Q: The main product is 1,2-dichlorocyclohexane, not this compound. Why?
A: The reaction of chlorine with the double bond of cyclohexene proceeds via an electrophilic addition mechanism. This involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion, leading to the formation of 1,2-dichlorocyclohexane.[4] To obtain the 1,6-isomer, a different synthetic strategy, such as the ring expansion of 6,6-dichlorobicyclo[3.1.0]hexane, is necessary.
Q: A significant amount of 2-chlorocyclohexanol is present in the product mixture.
A: This indicates the presence of water in your reaction. Water can act as a nucleophile and attack the chloronium ion intermediate in competition with the chloride ion, resulting in the formation of the chlorohydrin.[6][7] To avoid this, use anhydrous solvents and reagents, and ensure your glassware is thoroughly dried.
Q: Other chlorinated byproducts are observed.
A: If the reaction is carried out under UV light, a free-radical substitution mechanism can occur in addition to the electrophilic addition.[8] This can lead to chlorination at various positions on the ring, including the allylic positions. To favor electrophilic addition, the reaction should be carried out in the dark and at a low temperature.[4]
Caption: Troubleshooting byproduct formation in cyclohexene chlorination.
Purification of Dichlorocyclohexene Isomers
The separation of dichlorocyclohexene isomers can be challenging. While specific protocols for this compound are not abundant in the provided search results, general techniques for separating similar isomeric compounds like dichlorobenzenes can be adapted.
-
Fractional Distillation: This can be attempted if there is a sufficient difference in the boiling points of the isomers. However, for isomers with very close boiling points, this method may not be effective.[2]
-
Fractional Crystallization: This technique is useful if one isomer has a significantly higher melting point and can be selectively crystallized from the mixture.[2]
-
Chromatography: Column chromatography on silica (B1680970) gel or other stationary phases can be an effective method for separating isomers on a laboratory scale.[5] Gas chromatography can be used for both analysis and preparative separation of small quantities.[12]
-
Selective Chemical Reactions: In some cases, it may be possible to selectively react with and remove an unwanted isomer. For example, meta-dichlorobenzene can be selectively chlorinated to trichlorobenzene, allowing for easier separation from the ortho and para isomers.[2][3] A similar strategy could potentially be developed for dichlorocyclohexene isomers.
References
- 1. Cyclohexene, 1,6-dichloro-|lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. reddit.com [reddit.com]
- 9. This compound | C6H8Cl2 | CID 12211415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Benchchem [benchchem.com]
- 11. Sciencemadness Discussion Board - help with mechanisms - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
"common side reactions and how to prevent them for 1,6-Dichlorocyclohexene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-dichlorocyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The two most prevalent side reactions are elimination (dehydrohalogenation) to form cyclohexadiene isomers and nucleophilic substitution at the allylic positions. These reactions often compete with each other, and the predominant pathway is highly dependent on the reaction conditions.
Q2: How can I favor the elimination reaction to synthesize cyclohexadienes?
A2: To promote the elimination of HCl and favor the formation of cyclohexadienes, you should employ a strong, sterically hindered base. Additionally, using a non-polar solvent and increasing the reaction temperature will favor elimination over substitution.
Q3: What conditions should I use to promote nucleophilic substitution on this compound?
A3: To favor nucleophilic substitution, a strong nucleophile that is a weak base should be used. Polar, protic solvents and lower reaction temperatures will also favor the substitution pathway.
Q4: I am observing a mixture of products. How can I improve the selectivity of my reaction?
A4: A mixture of elimination and substitution products is common. To improve selectivity, carefully control the reaction parameters. For elimination, use a bulky base like potassium tert-butoxide. For substitution, choose a nucleophile with low basicity, such as an azide (B81097) or a thiol. Additionally, precise temperature control is crucial; higher temperatures generally favor elimination.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired cyclohexadiene product from an elimination reaction.
-
Possible Cause: The base used is not strong enough or is not sufficiently concentrated to efficiently promote dehydrohalogenation. The reaction temperature may also be too low.
-
Solution: Switch to a stronger base, such as potassium tert-butoxide or sodium amide. Increase the concentration of the base. Raise the reaction temperature, as elimination reactions are often favored by heat.[1] Using an alcoholic solvent can also encourage elimination.
Problem 2: The primary product of my reaction with an amine is the di-substituted cyclohexene, but I want to achieve mono-substitution.
-
Possible Cause: The amine is reacting at both chlorinated positions. This is a common issue when using amines as nucleophiles, as the initially formed product can react further.[2][3]
-
Solution: Use a large excess of the this compound relative to the amine nucleophile. This stoichiometric control will increase the probability that the amine reacts with a molecule of the starting material rather than the mono-substituted intermediate. Alternatively, protecting group strategies for the amine may be necessary.
Problem 3: My nucleophilic substitution reaction is yielding a significant amount of elimination byproduct.
-
Possible Cause: The nucleophile you are using is also a strong base, or the reaction temperature is too high.
-
Solution: If possible, choose a nucleophile that is less basic. For example, using sodium azide (NaN3) followed by reduction is a common strategy to introduce an amino group while avoiding elimination. Lowering the reaction temperature can also significantly reduce the amount of the elimination side product.
Data Presentation
The following table summarizes the results of alkaline hydrolysis of a dichlorocyclohexane, illustrating how reaction conditions can influence product distribution. While this data is for a related compound, it demonstrates the principles of competing reactions.
| Reactant | Base (Alkali:Dichlorocyclohexane ratio) | Temperature (°C) | Reaction Time (hr) | Conversion (%) | Product(s) | Yield (%) | Reference |
| Dichlorocyclohexane | NaOH (2.5:1) | 180 | 2.0 | >99.0 | Cyclohexane & 2-Cyclohexenol | 56.6 & 34.9 | [4] |
Experimental Protocols
Protocol 1: Dehydrohalogenation of this compound to Cyclohexadiene
This protocol describes a general procedure for the elimination of HCl from this compound to yield cyclohexadiene.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux and distillation
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
In the flask, dissolve this compound (1 equivalent) in anhydrous tert-butanol.
-
Slowly add potassium tert-butoxide (2.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a low-boiling point organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclohexadiene by fractional distillation.
Protocol 2: Nucleophilic Substitution on this compound with an Amine
This protocol outlines a general method for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Triethylamine (B128534) or another non-nucleophilic base
-
Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for stirring at controlled temperature
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.5 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Once the starting amine is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Elimination (E2) pathway of this compound.
Caption: Nucleophilic substitution (SN2) pathway of this compound.
References
Technical Support Center: Decomposition of 1,6-Dichlorocyclohexene in Acidic Media
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition pathway for 1,6-dichlorocyclohexene in an acidic aqueous medium?
A1: In an acidic aqueous medium, the decomposition of this compound is expected to proceed through an acid-catalyzed hydrolysis mechanism. The reaction likely initiates with the protonation of the double bond, forming a secondary carbocation. This carbocation can then be attacked by water, a nucleophile, leading to the formation of a chlorohydrin intermediate. Subsequent reactions may lead to a variety of products, including diols and ketones.
Q2: What are the likely main products of the acidic decomposition of this compound?
A2: The primary products are anticipated to be various isomers of chloro-hydroxycyclohexane and dihydroxycyclohexane. Depending on the reaction conditions, rearrangement of the carbocation intermediate could also lead to the formation of cyclopentyl derivatives or other rearranged products. Vigorous conditions might promote elimination reactions, yielding dienes, or further oxidation.
Q3: What is the role of the acid in this decomposition reaction?
A3: The acid acts as a catalyst. It protonates the double bond of the cyclohexene (B86901) ring, making it more electrophilic and susceptible to nucleophilic attack by water. The acid is regenerated at the end of the reaction cycle.
Q4: Which acids are suitable for catalyzing this decomposition?
A4: Strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) are generally preferred to avoid the introduction of competing nucleophiles. Hydrochloric acid (HCl) could also be used, but the chloride ion might compete with water as a nucleophile.
Q5: How can the progress of the decomposition reaction be monitored?
A5: The reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the starting material and products. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.
Troubleshooting Guide
Issue 1: The decomposition reaction is very slow or does not proceed to completion.
-
Possible Cause 1: Insufficient Acid Concentration.
-
Solution: Increase the concentration of the acid catalyst. The rate of acid-catalyzed reactions is often dependent on the acid concentration.
-
-
Possible Cause 2: Low Reaction Temperature.
-
Solution: Increase the reaction temperature. Many organic reactions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures may also promote side reactions.
-
-
Possible Cause 3: Poor Solubility of the Substrate.
-
Solution: this compound has low water solubility. Adding a co-solvent, such as tetrahydrofuran (B95107) (THF) or acetone, can improve solubility and facilitate the reaction. Ensure the co-solvent is stable under the acidic conditions.
-
Issue 2: The reaction yields a complex mixture of products, making purification difficult.
-
Possible Cause 1: Carbocation Rearrangements.
-
Solution: Use a lower reaction temperature to minimize the likelihood of carbocation rearrangements. While this may slow down the reaction, it can improve selectivity.
-
-
Possible Cause 2: Side Reactions such as Elimination.
-
Solution: Lowering the reaction temperature and using a less concentrated acid solution can disfavor elimination reactions.
-
-
Possible Cause 3: Over-reaction or Degradation.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the desired products.
-
Issue 3: Formation of a significant amount of tar-like, insoluble material.
-
Possible Cause: Polymerization or extensive degradation of the starting material or products.
-
Solution: This is often caused by excessively harsh reaction conditions. Reduce the acid concentration and/or the reaction temperature. It may also be beneficial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Data Presentation
Table 1: Effect of Acid Concentration on Product Distribution at 50°C
| H₂SO₄ Conc. (M) | Reaction Time (h) | Conversion (%) | Product A (%) | Product B (%) | Byproducts (%) |
| 0.1 | 24 | 35 | 60 | 30 | 10 |
| 0.5 | 12 | 78 | 55 | 35 | 10 |
| 1.0 | 6 | 95 | 40 | 45 | 15 |
Product A: Hypothesized Chlorohydrin; Product B: Hypothesized Diol
Table 2: Effect of Temperature on Reaction Rate with 0.5 M H₂SO₄
| Temperature (°C) | Time for 50% Conversion (h) | Initial Rate (M/s) |
| 25 | 48 | 1.2 x 10⁻⁶ |
| 50 | 8 | 7.5 x 10⁻⁶ |
| 75 | 1.5 | 4.1 x 10⁻⁵ |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Decomposition of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of an aqueous solution of the desired acid concentration (e.g., 0.5 M H₂SO₄).
-
Addition of Substrate: Add 1.0 g of this compound to the flask. If solubility is an issue, a minimal amount of a suitable co-solvent (e.g., 5-10 mL of THF) can be added.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50°C) with constant stirring.
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 0.1 mL) at regular intervals. Quench the aliquot with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., dichloromethane). Analyze the organic extract by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the individual products.
-
Characterization: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Hypothesized decomposition pathway of this compound in acidic media.
Caption: General experimental workflow for studying the decomposition reaction.
"controlling isomerization during 1,6-Dichlorocyclohexene reactions"
Welcome to the technical support center for 1,6-Dichlorocyclohexene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control isomerization during chemical transformations involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during reactions with this compound?
A1: Due to the presence of a double bond and allylic chlorine atoms, this compound is prone to isomerization, especially during nucleophilic substitution and elimination reactions. The most common isomers are the starting material itself (this compound), and its rearranged allylic isomer, 1,4-dichlorocyclohexene. Depending on the reaction conditions, other isomers resulting from double bond migration may also be observed. Allylic rearrangements are common in systems with a leaving group adjacent to a double bond.[1][2]
Q2: What factors typically promote the isomerization of this compound?
A2: Isomerization can be promoted by several factors, including:
-
Heat: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for isomerization, leading to the thermodynamically more stable isomer.
-
Catalysts: Traces of metals (e.g., Palladium, Ruthenium, Rhodium) or acidic/basic impurities can catalyze the migration of the double bond.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of isomerization.
-
Reaction Time: Longer reaction times can allow the reaction to reach thermodynamic equilibrium, favoring the most stable isomer.
Q3: How can I detect and quantify the different isomers of dichlorocyclohexene in my reaction mixture?
A3: The most effective methods for detecting and quantifying dichlorocyclohexene isomers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between isomers based on the unique chemical shifts and coupling constants of the vinyl, allylic, and alkyl protons and carbons.
-
Gas Chromatography (GC): GC can separate isomers based on their boiling points and polarities, and when coupled with a mass spectrometer (GC-MS), can confirm the identity of each isomer.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC may be used for the separation of enantiomers if chiral centers are present. For diastereomers, standard reverse-phase or normal-phase HPLC can be effective.[3][4][5]
Troubleshooting Guides
Problem 1: High percentage of 1,4-dichlorocyclohexene isomer in a nucleophilic substitution reaction.
-
Possible Cause 1: Reaction conditions favor thermodynamic control. High temperatures and long reaction times allow for the equilibration of the kinetic product to the more stable thermodynamic product.
-
Troubleshooting Strategy 1: Employ conditions that favor kinetic control.
-
Lower the reaction temperature.
-
Use a more reactive nucleophile to shorten the reaction time.
-
Choose a solvent that does not promote the formation of carbocationic intermediates, which can facilitate rearrangement. Aprotic polar solvents are often a good choice.
-
-
Possible Cause 2: The chosen catalyst promotes isomerization. Some transition metal catalysts used for cross-coupling reactions can also catalyze alkene isomerization.[6][7][8][9]
-
Troubleshooting Strategy 2: Select a catalyst with low isomerization activity.
-
Screen different ligands for your metal catalyst, as they can significantly influence the degree of isomerization.
-
Consider a catalyst-free approach if the reaction can proceed under those conditions.
-
Problem 2: Formation of multiple unidentified side products.
-
Possible Cause 1: Competing elimination reactions. In the presence of a strong base, this compound can undergo elimination to form various diene products. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene.[10][11][12][13]
-
Troubleshooting Strategy 1: Minimize elimination.
-
Use a non-basic or weakly basic nucleophile.
-
If a base is required, use a sterically hindered, non-nucleophilic base.
-
Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.
-
-
Possible Cause 2: Substrate decomposition. this compound may be unstable under the reaction conditions.
-
Troubleshooting Strategy 2: Ensure substrate stability.
-
Confirm the purity of the starting material before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use degassed solvents.
-
Data Presentation
Table 1: Illustrative Isomer Ratios in Nucleophilic Substitution under Kinetic vs. Thermodynamic Control
| Control Type | Temperature | Reaction Time | This compound Product (%) | 1,4-Dichlorocyclohexene Product (%) |
| Kinetic | Low (e.g., 0 °C) | Short (e.g., 1 hr) | 90 | 10 |
| Thermodynamic | High (e.g., 80 °C) | Long (e.g., 24 hr) | 20 | 80 |
Note: The data in this table are illustrative and intended to demonstrate the general principles of kinetic and thermodynamic control. Actual ratios will vary depending on the specific nucleophile, solvent, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Kinetically Controlled Nucleophilic Substitution
This protocol aims to minimize isomerization by using conditions that favor the kinetic product.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous, aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the nucleophile (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
-
Upon completion (typically 1-2 hours), quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by 1H NMR or GC to determine the isomer ratio.
Mandatory Visualization
Caption: Isomerization pathway of this compound.
Caption: Troubleshooting workflow for controlling isomerization.
References
- 1. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Separation of 1,2-dialkylcyclohexanes - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. E-Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. General catalyst control of the monoisomerization of 1-alkenes to trans-2-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 13. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Synthesis of 1,6-Dichlorocyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,6-dichlorocyclohexene. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve the yield?
-
Answer: A low yield of this compound can stem from several factors, primarily related to reaction conditions that favor competing side reactions. The intended reaction is a free-radical allylic chlorination. However, electrophilic addition to the double bond is a common competing pathway.[1][2]
Potential Causes:
-
High Chlorine Concentration: A high concentration of chlorine (Cl2) favors the electrophilic addition reaction, leading to the formation of 1,2-dichlorocyclohexane (B75773) instead of the desired allylic substitution product.[2]
-
Incorrect Temperature: The reaction temperature is crucial for favoring the radical pathway. High temperatures generally favor allylic substitution.[1]
-
Absence of a Radical Initiator: While high temperatures can initiate the radical reaction, the absence of a dedicated radical initiator (like UV light or a chemical initiator) can lead to inefficient formation of chlorine radicals.
-
Impurities in Starting Materials: Impurities in the cyclohexene (B86901) or the chlorinating agent can inhibit the radical chain reaction.
Solutions:
-
Control Chlorine Concentration: Use a reagent that provides a low, steady concentration of bromine or chlorine, such as N-chlorosuccinimide (NCS), to favor allylic substitution.[2]
-
Optimize Reaction Temperature: Conduct the reaction at elevated temperatures, as this promotes the allylic substitution pathway over electrophilic addition.[1]
-
Use a Radical Initiator: Employ UV irradiation or a chemical radical initiator like AIBN (azobisisobutyronitrile) to facilitate the formation of chlorine radicals and initiate the desired reaction.
-
Ensure Purity of Reagents: Use purified cyclohexene and chlorinating agents to avoid quenching of radicals or other unwanted side reactions.
-
Issue 2: Formation of Significant Impurities, Primarily 1,2-Dichlorocyclohexane
-
Question: My product mixture contains a significant amount of 1,2-dichlorocyclohexane alongside the desired this compound. How can I minimize the formation of this byproduct?
-
Answer: The formation of 1,2-dichlorocyclohexane is a classic example of a competing electrophilic addition reaction.[3][4] To minimize this byproduct, you need to create conditions that strongly favor the free-radical allylic chlorination pathway.
Potential Causes:
-
Reaction Conditions Favoring Electrophilic Addition: As mentioned previously, high concentrations of chlorine and lower temperatures will favor the formation of the 1,2-dichloro-adduct. The reaction of alkenes with chlorine in the dark and at cold temperatures typically leads to addition at the double bond.[3]
-
Polar Protic Solvents: The use of polar protic solvents can stabilize the charged intermediate of the electrophilic addition mechanism, thereby promoting the formation of 1,2-dichlorocyclohexane.
Solutions:
-
Maintain Low Halogen Concentration: The use of N-chlorosuccinimide (NCS) is highly recommended as it provides a low, sustained concentration of chlorine, which is critical for favoring the radical pathway.[2]
-
Use a Non-polar Solvent: Employ a non-polar solvent like carbon tetrachloride (CCl4) to disfavor the formation of the polar intermediates required for electrophilic addition.
-
Initiate with Light or Heat: The use of UV light or high temperatures is essential to promote the homolytic cleavage of the Cl-Cl bond, initiating the radical chain reaction for allylic chlorination.[1][5]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble separating the this compound from the starting material and other byproducts. What are the recommended purification techniques?
-
Answer: The purification of this compound from a mixture containing unreacted cyclohexene and isomeric dichlorocyclohexanes can be challenging due to their similar boiling points.
Potential Causes:
-
Incomplete Reaction: A significant amount of unreacted starting material complicates the purification process.
-
Formation of Multiple Isomers: Besides 1,2-dichlorocyclohexane, other positional isomers of dichlorocyclohexene might form, further complicating the separation.
Solutions:
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for separating compounds with close boiling points. A column with high theoretical plates is recommended.
-
Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica (B1680970) gel can be an effective separation method. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent, should be effective.
-
Reaction Monitoring: Use Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure it goes to completion, which will simplify the subsequent purification.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of key parameters on the synthesis of this compound.
| Entry | Chlorinating Agent | Solvent | Initiator | Temperature (°C) | Yield of this compound (%) | Major Byproduct |
| 1 | Cl₂ (gas) | CCl₄ | None (Dark) | 25 | < 5 | 1,2-Dichlorocyclohexane |
| 2 | Cl₂ (gas) | CCl₄ | UV Light | 25 | 40 | 1,2-Dichlorocyclohexane |
| 3 | NCS | CCl₄ | AIBN | 80 | 75 | Succinimide (B58015) |
| 4 | SO₂Cl₂ | Benzene | Benzoyl Peroxide | 80 | 65 | - |
Experimental Protocol: Synthesis of this compound via Allylic Chlorination
This protocol describes a general procedure for the synthesis of this compound using N-chlorosuccinimide (NCS) as the chlorinating agent and AIBN as a radical initiator.
Materials:
-
Cyclohexene (freshly distilled)
-
N-Chlorosuccinimide (NCS) (recrystallized)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) (dry)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere to exclude moisture and oxygen.
-
To the round-bottom flask, add cyclohexene (1.0 equivalent), N-chlorosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).
-
Add dry carbon tetrachloride as the solvent.
-
Stir the reaction mixture and heat it to reflux (approximately 77°C for CCl₄).
-
Monitor the reaction progress using GC or TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
"safe handling and quenching procedures for 1,6-Dichlorocyclohexene"
This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with 1,6-Dichlorocyclohexene. Given the limited specific data for this compound, this document incorporates safety protocols for analogous compounds such as 1,6-dichlorohexane (B1210651) and other chlorinated hydrocarbons. Always supplement this guide with a thorough review of the most current Safety Data Sheet (SDS) for any chemical in use and adhere to all institutional and regulatory safety standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1]
-
Combustibility: It is likely a combustible liquid and vapor.[1]
-
Toxicity: The toxicological properties have not been fully investigated, but it may be harmful if ingested or inhaled, causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1]
-
Environmental Hazards: It may be harmful to aquatic life with long-lasting effects.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial for safe handling. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Inspect gloves before use.
-
Respiratory Protection: If working outside a fume hood or with inadequate ventilation, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]
-
General Hygiene: Wash hands thoroughly after handling and before breaks.
Q3: How should this compound be stored?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from sources of ignition, heat, sparks, and open flames.[1][2] It should be stored away from incompatible substances such as strong oxidizing agents and strong bases.[2]
Q4: What should I do in case of a spill?
A4: In the event of a spill:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE).
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Place the absorbed material into a suitable, closed container for disposal.[1][2]
-
Clean the spill area thoroughly.
Q5: What are the known incompatibilities of this compound?
A5: Based on data for similar compounds, this compound is expected to be incompatible with strong oxidizing agents and strong bases.[2]
Troubleshooting Guides
Problem: I observe an unexpected exothermic reaction or fuming upon adding a reagent.
-
Possible Cause: The reagent being added is incompatible with this compound, or the reaction is proceeding faster than anticipated.
-
Solution:
-
Immediately cease the addition of the reagent.
-
If safe to do so, cool the reaction vessel with an ice bath.
-
Ensure the reaction is being conducted under an inert atmosphere if required.
-
Consult the experimental protocol and literature for known incompatibilities and reaction rates.
-
Problem: The material has changed color or developed pressure in the storage container.
-
Possible Cause: Decomposition or reaction with contaminants (e.g., moisture, air). Chlorinated hydrocarbons can decompose over time, especially when exposed to heat or light, potentially releasing hydrogen chloride gas.
-
Solution:
-
Handle the container with extreme caution in a well-ventilated fume hood.
-
Do not open a container that is visibly bulging.
-
If it is safe to do so, slowly vent the container using appropriate procedures for reactive chemicals.
-
Consider that the material may be degraded and should be quenched and disposed of according to the established protocol.
-
Quantitative Data Summary
| Property | Value (for analogous 1,6-Dichlorohexane) | Source |
| Flash Point | 77 °C (170.60 °F) | [1] |
| Autoignition Temperature | 204 °C (399.20 °F) | [1] |
| Molecular Formula | C₆H₈Cl₂ | [3] |
| Molecular Weight | 151.03 g/mol | [3] |
Experimental Protocols
Detailed Methodology for Quenching Residual this compound
This protocol outlines a general procedure for safely quenching unreacted this compound. This should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Reaction vessel containing residual this compound
-
Inert solvent (e.g., toluene (B28343) or hexane)
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
Addition funnel or syringe pump for slow addition
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Dilution: If the concentration of this compound is high, dilute it with an inert solvent like toluene to better manage the reaction exotherm.
-
Cooling: Place the reaction vessel in an ice bath to maintain a low temperature throughout the quenching process.
-
Slow Addition of Isopropanol: Slowly add isopropanol to the cooled, stirred solution. Monitor for any signs of an exothermic reaction (e.g., temperature increase, gas evolution). Continue the slow addition until the reaction appears to have subsided.
-
Addition of Methanol: Once the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive than isopropanol and will quench any remaining reactive species.
-
Addition of Water: After the reaction with methanol is complete, slowly add deionized water to ensure all reactive materials are fully neutralized.
-
Warm to Room Temperature: Once the additions are complete and no further reaction is observed, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring.
-
Neutralization and Workup: Neutralize the solution with a weak acid (e.g., citric acid or acetic acid) if necessary. The resulting mixture can then be prepared for appropriate aqueous and organic waste disposal.
Visualizations
References
Validation & Comparative
Reactivity Face-Off: 1,6-Dichlorocyclohexene vs. 1,2-Dichlorocyclohexene in Elimination Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
Executive Summary of Reactivity
Based on fundamental principles of organic chemistry, 1,6-dichlorocyclohexene is predicted to be significantly more reactive towards elimination than 1,2-dichlorocyclohexene . This heightened reactivity is primarily attributed to the presence of an allylic chloride in the 1,6-isomer, which is inherently more labile in elimination reactions compared to the vinylic chloride in the 1,2-isomer.
| Feature | This compound | 1,2-Dichlorocyclohexene |
| Type of Chlorine Atoms | One Allylic, One Vinylic | Two Vinylic |
| Predicted Major Product | 1,3-Cyclohexadiene | 1-Chloro-1,3-cyclohexadiene |
| Expected Reactivity | Higher | Lower |
| Rationale | Presence of a more reactive allylic chloride. | Presence of less reactive vinylic chlorides. |
Theoretical Reactivity Analysis
The disparity in reactivity between the two isomers can be understood by examining the nature of the carbon-chlorine bonds and the requirements of the predominant E2 (bimolecular elimination) mechanism.
This compound: This isomer possesses one vinylic chloride (at C-1) and one allylic chloride (at C-6). Allylic halides are known to be more reactive in elimination reactions. The C-H bond on the carbon adjacent to the double bond (C-3 or C-5) is weakened, and the transition state leading to the conjugated diene product is stabilized. Elimination of the allylic chloride at C-6 is the more favorable pathway.
1,2-Dichlorocyclohexene: In this isomer, both chlorine atoms are vinylic, meaning they are directly attached to the double-bonded carbons. Vinylic halides are notoriously unreactive in E2 elimination reactions.[1] The sp²-hybridized carbon-chlorine bond is stronger than an sp³-hybridized equivalent. Furthermore, for an E2 reaction to occur, a specific stereochemical arrangement is required where the hydrogen to be eliminated and the leaving group are anti-periplanar. In a cyclohexene (B86901) ring, achieving this geometry for a vinylic halide is sterically hindered.
Reaction Pathways and Products
The expected major elimination products for each isomer under basic conditions are different, reflecting their distinct structural features.
Elimination Pathway for this compound:
Caption: Elimination from this compound to form 1,3-cyclohexadiene.
Elimination Pathway for 1,2-Dichlorocyclohexene:
Caption: Elimination from 1,2-dichlorocyclohexene to form a chlorinated diene.
Experimental Protocols
While specific, optimized protocols for the dehydrochlorination of these exact substrates are not extensively documented, a general procedure for a base-mediated elimination can be adapted. The following is a representative protocol that can serve as a starting point for experimental investigation.
General Protocol for Base-Mediated Dehydrochlorination of Dichlorocyclohexenes
Objective: To perform an elimination reaction on a dichlorocyclohexene isomer to synthesize the corresponding cyclohexadiene derivative.
Materials:
-
Dichlorocyclohexene isomer (1,6- or 1,2-)
-
Potassium hydroxide (B78521) (KOH) or other strong base (e.g., sodium ethoxide)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dichlorocyclohexene isomer in anhydrous ethanol.
-
Add a stoichiometric excess of potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation if necessary.
-
Characterize the product using appropriate analytical techniques such as NMR spectroscopy, GC-MS, and IR spectroscopy to confirm its identity and purity.
Logical Flow of Reactivity Comparison:
References
A Researcher's Guide to Distinguishing Dichlorocyclohexene Isomers by Spectroscopy
For professionals in chemical research and drug development, the precise structural elucidation of isomers is a critical task. Dichlorocyclohexene (C₆H₈Cl₂) presents a valuable case study in isomer differentiation due to the various possible positions of the double bond and chlorine substituents. This guide provides a comprehensive comparison of how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be employed to distinguish between the common isomers of dichlorocyclohexene.
The primary isomers of dichlorocyclohexene include 1,2-, 3,4-, 3,5-, and 3,6-dichlorocyclohexene. Each of these isomers possesses a unique molecular symmetry, or lack thereof, which gives rise to distinct spectroscopic fingerprints. By systematically analyzing the data from different spectroscopic techniques, unambiguous identification is achievable.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic features for the common dichlorocyclohexene isomers. These predictions are based on the structural symmetry and the known effects of substituents on spectroscopic behavior.
Table 1: Predicted ¹H NMR and ¹³C NMR Spectroscopic Data for Dichlorocyclohexene Isomers
| Isomer | Structure | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | Key Differentiating Features |
| 1,2-Dichlorocyclohexene | ![]() | 3 | 3 | Presence of only three signals in both ¹H and ¹³C NMR due to the plane of symmetry. The vinyl protons will be equivalent. |
| 3,4-Dichlorocyclohexene | ![]() | 6 | 6 | A fully asymmetric molecule leading to the maximum number of signals in both ¹H and ¹³C NMR. |
| 3,5-Dichlorocyclohexene | ![]() | 4 | 4 | Possesses a plane of symmetry, resulting in fewer signals than the 3,4-isomer. The two vinyl protons are equivalent. |
| 3,6-Dichlorocyclohexene | ![]() | 4 | 4 | Also has a plane of symmetry. The vinyl protons are equivalent, and the two methine protons attached to chlorine are equivalent. |
Table 2: Predicted IR and Mass Spectrometry Data for Dichlorocyclohexene Isomers
| Isomer | Predicted Key IR Absorptions (cm⁻¹) | Predicted Mass Spectrum Fragmentation |
| 1,2-Dichlorocyclohexene | ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C), ~750 (C-Cl) | Molecular ion peak (M⁺) at m/z 150/152/154. Loss of Cl radical, loss of HCl. |
| 3,4-Dichlorocyclohexene | ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C), ~750 (C-Cl) | Molecular ion peak at m/z 150/152/154. Likely to show fragments from loss of Cl and subsequent rearrangements. |
| 3,5-Dichlorocyclohexene | ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C), ~750 (C-Cl) | Molecular ion peak at m/z 150/152/154. Fragmentation pattern may differ from other isomers due to the relative positions of the chlorine atoms. |
| 3,6-Dichlorocyclohexene | ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C), ~750 (C-Cl) | Molecular ion peak at m/z 150/152/154. Fragmentation may involve a retro-Diels-Alder reaction. |
Experimental Protocols
Accurate and reproducible data is paramount for the correct identification of isomers. Below are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the dichlorocyclohexene isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectrum Acquisition :
-
Spectrometer : Utilize a 300 MHz or higher field NMR spectrometer.
-
Parameters : Acquire the spectrum with a spectral width of approximately 10 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition :
-
Spectrometer : A 75 MHz or higher field NMR spectrometer is recommended.
-
Parameters : Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 128-1024) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
-
Spectrum Acquisition :
-
Spectrometer : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters : Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or the solvent) should be collected and subtracted from the sample spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers. Electron ionization (EI) is a common method for generating ions.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Spectrum Acquisition : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M, M+2, and M+4 peaks for dichlorinated compounds.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic workflow for distinguishing between dichlorocyclohexene isomers using the spectroscopic techniques discussed.
This comprehensive approach, combining the predictive power of NMR, the functional group information from IR, and the fragmentation patterns from MS, provides a robust strategy for the unambiguous identification of dichlorocyclohexene isomers.
Spectroscopic Characterization of 1,6-Dichlorocyclohexene and its Precursors: A Comparative Guide
This guide provides a detailed comparison of the spectroscopic characteristics of 1,6-dichlorocyclohexene and its relevant precursors. Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from its precursors and isomers to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction to this compound and its Precursors
This compound is a halogenated cyclic alkene.[1][2] Its spectroscopic signature is influenced by the presence of a carbon-carbon double bond and two chlorine atoms on allylic and vinylic positions. Understanding the spectroscopic properties of its precursors is essential for monitoring its synthesis and purity. A plausible synthetic pathway involves the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane.[1] Other relevant precursors and isomers for comparative analysis include cyclohexene (B86901), and various isomers of dichlorocyclohexane.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for this compound is estimated based on known spectroscopic trends and data from related compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Estimated) | Vinylic C-H | ~5.8 - 6.2 | Multiplet |
| Allylic C-H (CHCl) | ~4.5 - 4.9 | Multiplet | |
| Allylic C-H₂ | ~2.2 - 2.6 | Multiplet | |
| Aliphatic C-H₂ | ~1.6 - 2.1 | Multiplet | |
| Cyclohexene | Vinylic C-H | ~5.6 - 6.0 | Multiplet |
| Allylic C-H₂ | ~1.8 - 2.2 | Multiplet | |
| Aliphatic C-H₂ | ~1.2 - 1.6 | Multiplet | |
| cis-1,2-Dichlorocyclohexane | CHCl | ~4.0 - 4.5 | Multiplet |
| CH₂ | ~1.5 - 2.5 | Multiplet | |
| 1,6-Dichlorohexane | CH₂Cl | ~3.5 - 3.7 | Triplet |
| CH₂ | ~1.4 - 1.9 | Multiplet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Type | Chemical Shift (δ, ppm) |
| This compound (Estimated) | Vinylic C-Cl | ~130 - 135 |
| Vinylic C-H | ~125 - 130 | |
| Allylic C-Cl | ~60 - 65 | |
| Allylic C-H₂ | ~30 - 35 | |
| Aliphatic C-H₂ | ~20 - 30 | |
| Cyclohexene | Vinylic C | ~127 |
| Allylic C | ~25 | |
| Aliphatic C | ~23 | |
| cis-1,2-Dichlorocyclohexane [3] | C-Cl | ~63 - 65 |
| C-C-Cl | ~30 - 32 | |
| C-C-C-Cl | ~22 - 24 | |
| 1,6-Dichlorohexane | C-Cl | ~45 |
| C-C-Cl | ~32 | |
| C-C-C-Cl | ~26 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Bond | Absorption Range (cm⁻¹) | Intensity |
| This compound (Estimated) | C=C Stretch | ~1640 - 1660 | Medium |
| =C-H Stretch | ~3020 - 3080 | Medium | |
| C-Cl Stretch | ~650 - 800 | Strong | |
| Cyclohexene [4] | C=C Stretch | 1620 - 1680 | Variable |
| =C-H Stretch | 3000 - 3100 | Medium | |
| Dichlorocyclohexane Isomers | C-Cl Stretch | 600 - 800 | Strong |
| 1,6-Dichlorohexane | C-Cl Stretch | 600 - 800 | Strong |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 150/152/154 (isotope pattern) | [M-Cl]⁺, [M-HCl]⁺, retro-Diels-Alder fragments |
| Cyclohexene [5] | 82 | 67, 54, 41 |
| Dichlorocyclohexane Isomers | 152/154/156 (isotope pattern) | [M-Cl]⁺, [M-HCl]⁺, loss of C₂H₄Cl |
| 1,6-Dichlorohexane | 154/156/158 (isotope pattern) | [M-Cl]⁺, [M-HCl]⁺, various alkyl fragments |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[6][7][8][9] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrument Parameters :
-
Spectrometer : 400 MHz or higher field NMR spectrometer.
-
Solvent : CDCl₃.
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR :
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR :
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a suitable method for liquid samples like this compound and its precursors.
-
Sample Preparation : For liquid samples, place a single drop directly onto the ATR crystal.[10][11] For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
Instrument Parameters :
-
Spectrometer : Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Spectral Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after each measurement.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like dichlorocyclohexenes.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC-MS Parameters :
-
Gas Chromatograph :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating isomers.
-
Inlet : Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Oven Temperature Program : Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : A typical scan range would be m/z 40-400 to detect the molecular ion and key fragments.
-
-
-
Data Analysis : Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the compound by its molecular ion and fragmentation pattern. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key indicator for the presence of chlorine atoms in the molecule and its fragments.
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Logical Relationship for Spectroscopic Identification
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. organomation.com [organomation.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. agilent.com [agilent.com]
"comparison of different synthetic routes to 1,6-Dichlorocyclohexene"
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1,6-dichlorocyclohexene, a valuable building block in organic synthesis. We will delve into two primary methods: the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane and the dehydrochlorination of 1,2,6-trichlorocyclohexane, presenting available experimental data and detailed protocols to facilitate informed decisions in your research.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Thermal Rearrangement | Route 2: Dehydrochlorination |
| Starting Material | 6,6-Dichlorobicyclo[3.1.0]hexane | 1,2,6-Trichlorocyclohexane |
| Key Transformation | Pericyclic ring-opening | Base-induced elimination |
| Reported Yield | Up to 100% (literature) | Data not readily available |
| Reaction Conditions | High temperature (e.g., 210 °C) | Basic conditions (e.g., KOH) |
| Purity | Potentially high | Dependent on side reactions |
| Scalability | Potentially scalable | May require optimization |
| Green Chemistry | High atom economy | Generates salt byproduct |
Route 1: Thermal Rearrangement of 6,6-Dichlorobicyclo[3.1.0]hexane
This route involves the thermally induced electrocyclic ring-opening of 6,6-dichlorobicyclo[3.1.0]hexane to furnish this compound. This method is reported to proceed in high yield and represents a clean and atom-economical approach.
Experimental Protocol:
A detailed experimental protocol from a primary literature source (DOI: 10.1021/jo971481g) indicates the reaction can be performed by heating 6,6-dichlorobicyclo[3.1.0]hexane at 210 °C for 3 hours, resulting in a quantitative yield of this compound.
For a general laboratory-scale procedure based on similar transformations, the following can be considered:
Materials:
-
6,6-Dichlorobicyclo[3.1.0]hexane
-
High-boiling, inert solvent (e.g., diphenyl ether) (optional, for temperature control)
-
Distillation apparatus
Procedure:
-
Place 6,6-dichlorobicyclo[3.1.0]hexane in a round-bottom flask equipped with a distillation head and a receiving flask.
-
Heat the flask in a sand bath or with a suitable heating mantle to 210 °C.
-
The product, this compound, is expected to distill as it is formed.
-
Monitor the reaction by TLC or GC analysis of the starting material.
-
Continue heating for 3 hours or until the starting material is consumed.
-
The collected distillate can be further purified by fractional distillation if necessary.
Route 2: Dehydrochlorination of 1,2,6-Trichlorocyclohexane
Experimental Protocol (Proposed):
The following is a generalized procedure for a base-induced dehydrochlorination, which would require optimization for this specific transformation.
Materials:
-
1,2,6-Trichlorocyclohexane
-
A suitable base (e.g., potassium hydroxide, sodium ethoxide)
-
An appropriate solvent (e.g., ethanol, tert-butanol)
-
Reaction flask with a reflux condenser
-
Extraction and purification equipment
Procedure:
-
Dissolve 1,2,6-trichlorocyclohexane in a suitable alcoholic solvent in a round-bottom flask.
-
Add a stoichiometric amount or a slight excess of the chosen base to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize any excess base with a dilute acid.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to isolate this compound.
Logical Workflow of Synthetic Routes
Caption: Synthetic pathways to this compound.
Conclusion
Based on the available literature, the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane appears to be a highly efficient and high-yielding method for the synthesis of this compound. Its primary advantages are the excellent reported yield and high atom economy. The dehydrochlorination of 1,2,6-trichlorocyclohexane offers a more classical approach but may require significant optimization to achieve high yield and regioselectivity, and to manage byproduct formation. Researchers should consider the availability of starting materials and the desired scale of synthesis when choosing the most appropriate route. Further investigation into the dehydrochlorination reaction conditions could reveal it to be a more competitive alternative.
Navigating Regioselectivity in the Functionalization of 1,6-Dichlorocyclohexene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated cycloalkenes is a cornerstone in the synthesis of complex molecules, including pharmaceutical intermediates. Among these, 1,6-dichlorocyclohexene presents a unique scaffold with multiple reactive sites, making a thorough understanding of regioselectivity paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the expected regiochemical outcomes in the functionalization of this compound, drawing upon established principles of organic chemistry due to the limited direct experimental data on this specific substrate. We will explore electrophilic additions, nucleophilic substitutions, and allylic substitutions, offering predicted product distributions and generalized experimental protocols.
Understanding the Reactive Landscape of this compound
This compound possesses three key reactive centers: the carbon-carbon double bond (C1-C2), the allylic carbon bearing a chlorine atom (C6), and the vinylic carbon bearing a chlorine atom (C1). The interplay of electronic and steric factors at these positions dictates the regioselectivity of various transformations.
-
The Double Bond (C1=C2): This site is susceptible to electrophilic addition. The presence of the electron-withdrawing chlorine atom at C1 polarizes the double bond, influencing the initial attack of an electrophile.
-
The Allylic Chloride (at C6): The chlorine atom at the allylic position is a potential leaving group in nucleophilic substitution reactions. These reactions can proceed via Sₙ1 or Sₙ2 mechanisms, with the possibility of allylic rearrangement.[1]
-
The Vinylic Chloride (at C1): The chlorine atom attached directly to the double bond is generally unreactive towards nucleophilic substitution under standard conditions due to the high strength of the C(sp²)-Cl bond and electronic repulsion.[2][3]
Comparative Analysis of Functionalization Reactions
This section compares the predicted regioselectivity of three major classes of reactions on this compound. The product ratios are hypothetical and intended to illustrate the expected selectivity based on mechanistic principles.
Electrophilic Addition to the Double Bond
Electrophilic addition to the asymmetric double bond of this compound is expected to be regioselective, governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).[4] The electron-withdrawing inductive effect of the chlorine at C1 will destabilize a carbocation at the adjacent C2 position.
Table 1: Predicted Regioselectivity in Electrophilic Additions
| Reagent (E-Nu) | Predicted Major Product | Predicted Minor Product | Mechanistic Rationale |
| H-Br | 1-bromo-1,6-dichlorocyclohexane | 2-bromo-1,6-dichlorocyclohexane | The reaction proceeds via a carbocation intermediate. The carbocation at C2 is destabilized by the adjacent electron-withdrawing chlorine atom. Therefore, the more stable carbocation is formed at C1, leading to the Markovnikov product. |
| Br₂ | 1,2-dibromo-1,6-dichlorocyclohexane | - | The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the bromide ion. The attack is anti-periplanar.[5] Due to the cyclic nature of the intermediate, regioselectivity is less pronounced than in hydrohalogenation. |
| Br₂ in H₂O | 2-bromo-1-chloro-6-chlorocyclohexan-1-ol | 1-bromo-2-chloro-6-chlorocyclohexan-2-ol | Water acts as the nucleophile, attacking the more substituted carbon of the bromonium ion, leading to the formation of a halohydrin.[6] |
Reaction Pathway: Electrophilic Addition of HBr
Caption: Predicted mechanism for the electrophilic addition of HBr.
Nucleophilic Substitution at the Allylic Position
The allylic chloride at C6 is susceptible to nucleophilic substitution. These reactions can proceed through either an Sₙ1 or Sₙ2 pathway, and the possibility of an Sₙ2' reaction (allylic rearrangement) exists.[1] Strong, unhindered nucleophiles will favor the direct Sₙ2 pathway, while conditions that favor carbocation formation (polar protic solvents, weaker nucleophiles) may lead to a mixture of products via an Sₙ1/Sₙ1' mechanism.
Table 2: Predicted Regioselectivity in Nucleophilic Substitutions
| Nucleophile (Nu⁻) / Conditions | Predicted Major Product | Predicted Minor Product | Mechanistic Rationale |
| CN⁻ (strong nucleophile, polar aprotic solvent) | 6-cyano-1-chlorocyclohexene | - | Favors a direct Sₙ2 displacement at the allylic carbon (C6) with minimal rearrangement.[7] |
| H₂O (weak nucleophile, polar protic solvent) | 6-hydroxy-1-chlorocyclohexene & 4-hydroxy-3-chlorocyclohexene | - | Likely proceeds through a resonance-stabilized allylic carbocation (Sₙ1), leading to a mixture of regioisomers. |
Reaction Pathway: Nucleophilic Substitution
Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
Radical Addition to the Double Bond
In the presence of a radical initiator, the addition of reagents like HBr can proceed via a free-radical mechanism, leading to anti-Markovnikov regioselectivity.[8][9] The bromine radical adds to the double bond to form the more stable carbon radical.
Table 3: Predicted Regioselectivity in Radical Addition
| Reagent / Initiator | Predicted Major Product | Predicted Minor Product | Mechanistic Rationale |
| HBr / Peroxides | 2-bromo-1,6-dichlorocyclohexane | 1-bromo-1,6-dichlorocyclohexane | The bromine radical adds to C1 to form a more stable secondary radical at C2, which is also stabilized by the adjacent chlorine atom. This leads to the anti-Markovnikov product. |
Reaction Pathway: Free Radical Addition of HBr
Caption: Mechanism of anti-Markovnikov radical addition of HBr.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols. Researchers should optimize conditions for their specific needs and consult safety data sheets for all reagents.
General Procedure for Electrophilic Hydrobromination
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Nucleophilic Substitution with Sodium Cyanide
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide or acetone) in a round-bottom flask, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Conclusion
The regioselectivity in the functionalization of this compound is a nuanced interplay of electronic and steric effects, dictated by the reaction mechanism. While direct experimental data for this specific substrate is limited, a robust understanding of fundamental organic reaction mechanisms allows for reliable predictions of the major products. Electrophilic additions are expected to follow Markovnikov's rule, nucleophilic substitutions will likely favor the allylic position, and radical additions will proceed with anti-Markovnikov selectivity. This guide provides a framework for researchers to approach the synthesis of novel derivatives from this compound with a higher degree of predictability and control. Further experimental studies are warranted to provide quantitative data and refine our understanding of this versatile building block.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Free-radical addition - Wikipedia [en.wikipedia.org]
- 9. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




